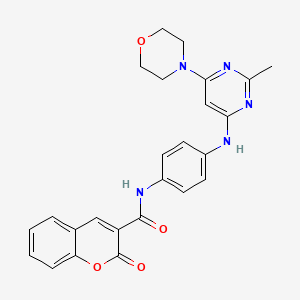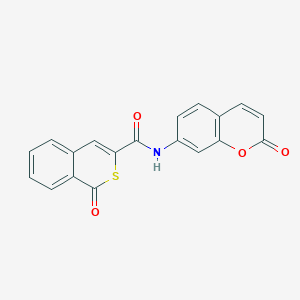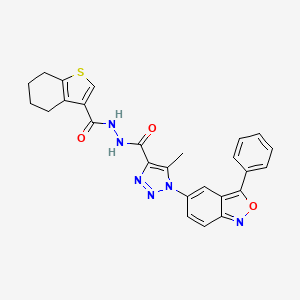
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromene core with a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the pyrimidine moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, acids, and coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
- Other chromene-based compounds with varying substituents
Uniqueness
What sets N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H23N5O4 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H23N5O4/c1-16-26-22(15-23(27-16)30-10-12-33-13-11-30)28-18-6-8-19(9-7-18)29-24(31)20-14-17-4-2-3-5-21(17)34-25(20)32/h2-9,14-15H,10-13H2,1H3,(H,29,31)(H,26,27,28) |
Clave InChI |
MQJGZLDBIMUGPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335377.png)

![2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335384.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11335385.png)

![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335390.png)

![2-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11335407.png)
![N-(4-methoxyphenyl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11335411.png)
![N-(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11335422.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11335427.png)
![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335434.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11335449.png)
![2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11335462.png)
